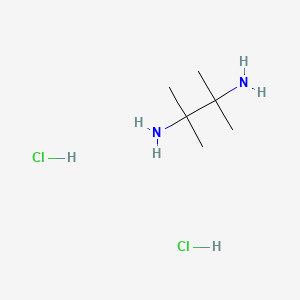

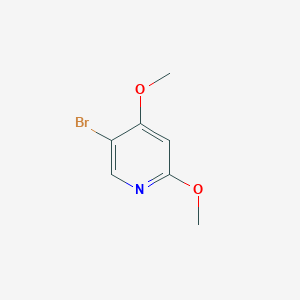

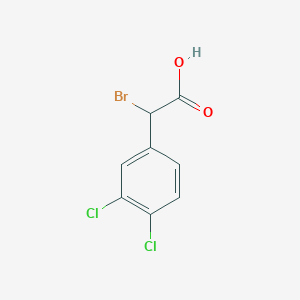

![molecular formula C12H19Cl2N3 B1288257 5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amin Dihydrochlorid CAS No. 94276-03-6](/img/structure/B1288257.png)

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amin Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives is described in the papers. For instance, a method for synthesizing a triazole derivative of benzimidazole is developed, which involves the formation of hydrogen bonds and stacking interactions that are crucial for the crystal structure organization . Another paper describes the synthesis of thiazol-2-amines and dihydro-1,3-thiazol-2-amine derivatives of benzimidazole through cyclocondensation reactions . These methods are indicative of the versatile routes available for synthesizing benzimidazole derivatives, which could be applied to the synthesis of "5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride" by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is analyzed using various techniques. Single crystal X-ray analysis is used to determine the electronic and spatial structure of the molecules . Quantum-chemical calculations are employed to study interaction energies, which help in understanding the molecular organization within the crystal lattice . These techniques could be applied to analyze the molecular structure of "5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride" to gain insights into its electronic configuration and spatial arrangement.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride." However, the synthesis of related compounds involves reactions such as cyclocondensation, which could be relevant for understanding the reactivity of the benzimidazole ring when attached to different functional groups . The formation of hydrogen bonds and stacking interactions are also crucial in determining the reactivity and interaction of these molecules with biological targets .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride" are not directly discussed, the papers provide information on the properties of similar compounds. For example, the antimicrobial activity of benzimidazole derivatives is evaluated, and some compounds show activity comparable to standard antibiotics . The electrochemical properties of a carbazole derivative of pentan-1-amine are characterized using techniques like cyclic voltammetry and electrochemical impedance spectroscopy . These studies suggest that benzimidazole derivatives can have significant electronic properties, which could be relevant for the compound .

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

Die Verbindung dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen, die für die Entwicklung von Pharmazeutika von entscheidender Bedeutung sind . Die Fähigkeit, C–N-Bindungen zu bilden, ist besonders wertvoll bei der Herstellung komplexer Moleküle für therapeutische Zwecke.

Antimikrobielle Mittel

Forschungen zeigen, dass Derivate von Imidazol, das strukturell mit der betreffenden Verbindung verwandt ist, vielversprechende antimikrobielle Eigenschaften aufweisen . Dies deutet auf potenzielle Anwendungen hin

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Imidazole compounds, which this compound is a derivative of, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of effects at the molecular and cellular level due to their diverse biological activities .

Eigenschaften

IUPAC Name |

5-(1H-benzimidazol-2-yl)pentan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.2ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRFQSLBBJWMBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94276-03-6 |

Source

|

| Record name | 1H-benzimidazolemethylbutylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

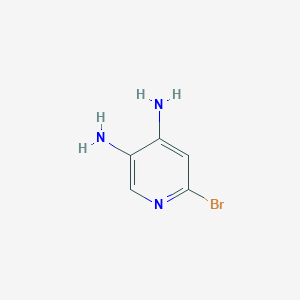

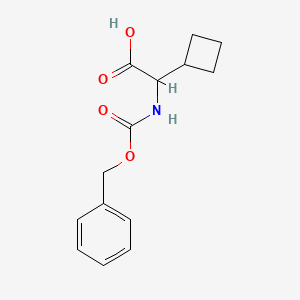

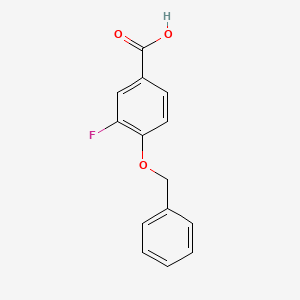

![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)